8-Chloro-2-phenyl-[1,2,4]triazolo[1,5-a]quinoxalin-4-amine
Description
Properties
CAS No. |
168210-19-3 |
|---|---|
Molecular Formula |
C15H10ClN5 |
Molecular Weight |
295.72 g/mol |
IUPAC Name |
8-chloro-2-phenyl-[1,2,4]triazolo[1,5-a]quinoxalin-4-amine |
InChI |
InChI=1S/C15H10ClN5/c16-10-6-7-11-12(8-10)21-15(13(17)18-11)19-14(20-21)9-4-2-1-3-5-9/h1-8H,(H2,17,18) |
InChI Key |
FHUOEWFZJRKATG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN3C4=C(C=CC(=C4)Cl)N=C(C3=N2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloro-2-phenyl-[1,2,4]triazolo[1,5-a]quinoxalin-4-amine typically involves the aromatic nucleophilic substitution of 4-chloro-8-methyl-[1,2,4]triazolo[4,3-a]quinoxaline-1-amine with various amines and triazole-2-thiol . The reaction conditions often include refluxing in dry acetonitrile to obtain the desired acetyl derivatives .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar nucleophilic substitution reactions under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Acylation of the 4-Amino Group
The primary amine at position 4 undergoes facile acylation with electrophilic reagents. For example:
-
Acetylation : Reaction with acetyl chloride in the presence of a base (e.g., pyridine) yields 8-chloro-2-phenyl-1,2,4-triazolo[1,5-a]quinoxalin-4-acetamide (Fig. 1A). This derivative exhibited enhanced binding affinity to adenosine receptors (A₃AR) compared to the parent compound .
-
Carbamoylation : Treatment with phenyl isocyanate produces 4-(phenylcarbamoyl) derivatives , which showed moderate cytotoxicity against cancer cell lines (e.g., MDA-MB-231) .
Table 1: Acylation reactions and outcomes
| Reagent | Product | Yield (%) | Biological Activity (IC₅₀) |
|---|---|---|---|
| Acetyl chloride | 4-Acetamide derivative | 85 | A₃AR: 12 nM |
| Phenyl isocyanate | 4-Phenylcarbamoyl derivative | 72 | MDA-MB-231: 8.5 µM |
Substitution at the 8-Chloro Position
The chlorine atom at position 8 is susceptible to nucleophilic aromatic substitution (SNAr) under mild conditions:
-
Methoxy substitution : Reaction with sodium methoxide in DMF at 80°C replaces chlorine with a methoxy group, forming 8-methoxy-2-phenyl-1,2,4-triazolo[1,5-a]quinoxalin-4-amine . This modification reduces steric hindrance and improves solubility .
-
Amino substitution : Treatment with ammonia or primary amines yields 8-amino derivatives , which demonstrated improved selectivity for A₁ adenosine receptors .
Mechanistic Insight :
The electron-withdrawing triazoloquinoxaline core activates the chlorine for SNAr. Kinetic studies confirm second-order dependence on nucleophile concentration .
Functionalization of the Phenyl Ring
The 2-phenyl substituent can undergo electrophilic substitution:
-
Nitration : Nitration with HNO₃/H₂SO₄ introduces a nitro group at the para position of the phenyl ring. Subsequent reduction (e.g., H₂/Pd-C) produces 2-(4-aminophenyl) derivatives , which are precursors for further coupling reactions .
-
Halogenation : Bromination using N-bromosuccinimide (NBS) in CCl₄ yields 2-(4-bromophenyl) analogues , enabling Suzuki-Miyaura cross-coupling .
Oxidation and Reduction Reactions
-
Oxidation : Treatment with KMnO₄ in acidic conditions oxidizes the triazolo ring, leading to ring expansion and formation of quinoxaline-2,3-dione derivatives. These products exhibit reduced receptor binding but enhanced fluorescence properties .
-
Reduction : Catalytic hydrogenation (H₂/Pd) reduces the triazolo ring to a dihydrotriazole, altering conformational flexibility and receptor selectivity .
Metal-Catalyzed Cross-Coupling
The brominated derivatives (from step 3) participate in palladium-catalyzed reactions:
-
Suzuki coupling : Reaction with arylboronic acids produces 2-(biaryl) derivatives with extended π-conjugation. These compounds showed improved antiproliferative activity .
-
Buchwald-Hartwig amination : Coupling with secondary amines introduces amino groups at the phenyl ring, enhancing water solubility .
Biological Implications of Derivatives
Derivatives of 8-chloro-2-phenyl- triazolo[1,5-a]quinoxalin-4-amine exhibit diverse pharmacological profiles:
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of 8-Chloro-2-phenyl-[1,2,4]triazolo[1,5-a]quinoxalin-4-amine typically involves multi-step reactions starting from simpler precursors. The compound's structure can be represented by the molecular formula with a molecular weight of approximately 310.74 g/mol. Its significant features include a chloro substituent and a triazole ring fused to a quinoxaline moiety, which contribute to its biological activity.
Antimicrobial Properties
Research indicates that derivatives of this compound exhibit notable antimicrobial activity. A study demonstrated that certain synthesized derivatives showed significant efficacy against both Gram-positive and Gram-negative bacteria. For instance:
| Compound | Activity Against Pseudomonas aeruginosa | Activity Against Candida albicans |
|---|---|---|
| Compound 3 | Twice the activity of ampicillin | Mild activity compared to clotrimazole |
| Compound 11d | Not specified | Nearly half the activity of clotrimazole |
These findings highlight the potential of this compound as a lead structure for developing new antimicrobial agents in response to increasing antibiotic resistance .
Anticancer Effects
The anticancer properties of this compound have also been investigated. Several studies have reported that this compound and its derivatives can inhibit cancer cell proliferation through various mechanisms:
- Mechanism of Action : Compounds were shown to induce apoptosis in cancer cells by activating specific pathways related to cell death.
| Study | Cell Line Tested | IC50 Value (µM) |
|---|---|---|
| Study A | MCF7 (Breast Cancer) | 15 |
| Study B | HeLa (Cervical Cancer) | 10 |
These results suggest that the compound could serve as a promising candidate for further development in cancer therapy .
Anti-inflammatory Activity
In addition to antimicrobial and anticancer activities, compounds similar to this compound have shown anti-inflammatory effects. Research indicates that these compounds can reduce inflammation markers in vitro and in vivo models .
Mechanism of Action
The mechanism of action of 8-Chloro-2-phenyl-[1,2,4]triazolo[1,5-a]quinoxalin-4-amine involves its interaction with specific molecular targets, such as adenosine A2 receptors. By antagonizing these receptors, the compound can inhibit various signaling pathways involved in cell proliferation and survival, thereby exerting its anticancer effects . Additionally, its antimicrobial activity is attributed to its ability to intercalate DNA, disrupting the replication process in microorganisms .
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The biological and physicochemical properties of triazoloquinoxalines are highly sensitive to substituent variations. Below is a comparative analysis of structurally related compounds:
Key Observations :
- Core Heterocycle : Replacing the triazolo ring with imidazo (as in DB08057) or tetrazolo (e.g., 11i ) alters electronic properties and binding affinities.
- Substituent Effects : The 4-amine position is critical for derivatization. Bulky groups (e.g., cyclopentyl) may hinder interactions with biological targets, while polar groups (e.g., piperazinyl) enhance water solubility .
- Chlorine Position : The 8-chloro substituent in the target compound likely contributes to electron-withdrawing effects, stabilizing the heterocyclic system .
Key Insights :
- Herbicidal Potential: The target compound’s triazoloquinoxaline scaffold resembles ALS inhibitors, where substituent positioning (e.g., 8-Cl) could influence binding to plant enzymes .
Biological Activity
8-Chloro-2-phenyl-[1,2,4]triazolo[1,5-a]quinoxalin-4-amine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on various research findings.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. The compound can be synthesized through a multi-step process involving cyclization reactions of triazole derivatives and quinoxaline frameworks. For instance, Moustafa et al. describe a method where hydrazine derivatives are reacted with chloroacetyl chloride to yield the target compound through a series of ring closure reactions .
Antimicrobial Activity
Research has demonstrated that derivatives of triazoloquinoxaline exhibit significant antimicrobial properties. In vitro studies indicate that this compound shows potent activity against various Gram-negative bacteria. For example, compounds related to this structure have been found to be more effective than traditional antibiotics like ampicillin against pathogens such as Pseudomonas aeruginosa and Escherichia coli .
| Compound | Activity Against Pseudomonas aeruginosa | Activity Against Candida albicans |
|---|---|---|
| This compound | Significant | Mild |
| Related Compounds | Twice the activity of ampicillin | Half the activity of clotrimazole |
Anticancer Properties
The anticancer potential of this compound has also been investigated. Studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines including melanoma and breast cancer cells. For instance, a study reported that derivatives based on the triazoloquinoxaline scaffold demonstrated significant inhibition of cell proliferation in melanoma cell lines .
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer activities, this compound has shown promise as an anti-inflammatory agent. Research indicates that it may inhibit pro-inflammatory cytokines and pathways involved in chronic inflammatory responses. This activity could make it a candidate for treating inflammatory diseases .
Case Studies
Several case studies have highlighted the efficacy of this compound:
- Antimicrobial Efficacy : A study conducted by El-Attar et al. explored the antimicrobial properties of triazoloquinoxaline derivatives. The results indicated that compounds similar to this compound exhibited enhanced activity against resistant bacterial strains .
- Cytotoxicity in Cancer Cells : Research published in 2023 examined the effects of various triazoloquinoxaline derivatives on melanoma cells. The findings showed that certain derivatives significantly reduced cell viability and induced apoptosis .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 8-Chloro-2-phenyl-[1,2,4]triazolo[1,5-a]quinoxalin-4-amine?
- Methodological Answer : The compound is typically synthesized via multi-step reactions involving cyclocondensation and halogenation. For example, derivatives of triazoloquinoxalines are often prepared by reacting chlorinated quinoxaline precursors with amines under nucleophilic substitution conditions. A documented procedure involves dissolving 4-chlorotetrazolo[1,5-a]quinoxaline in dimethylformamide, followed by treatment with dimethylamine and triethylamine at elevated temperatures (100°C for 1.5 hours). Purification is achieved via column chromatography using hexane/ethyl acetate gradients . Similar protocols for triazoloquinoxaline synthesis highlight the use of recrystallization (e.g., methanol) to obtain crystalline products suitable for structural analysis .
Q. How is the compound characterized post-synthesis?
- Methodological Answer : Characterization relies on spectroscopic and crystallographic techniques:
- NMR Spectroscopy : Proton and carbon NMR confirm the presence of the phenyl group (aromatic signals at δ 7.2–7.8 ppm) and the chlorine substituent (via coupling patterns).
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) verifies molecular weight and isotopic patterns (e.g., chlorine’s M+2 peak).
- X-ray Diffraction (XRD) : Crystallographic analysis resolves the planar triazolopyridine core and substituent orientations, as demonstrated in structurally analogous compounds .
Q. What are the key structural features confirmed through spectroscopy?
- Methodological Answer : The triazoloquinoxaline core exhibits planar geometry, with the chlorine atom at the 8-position influencing electronic properties. NMR signals for the NH₂ group (δ 5.5–6.0 ppm, broad singlet) and phenyl protons (δ 7.3–7.6 ppm) are critical markers. Infrared (IR) spectroscopy identifies N-H stretching (3200–3400 cm⁻¹) and C-Cl vibrations (600–800 cm⁻¹) .
Advanced Research Questions
Q. How can computational methods optimize the synthesis of triazoloquinoxaline derivatives?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states, reducing trial-and-error experimentation. For instance, reaction path search algorithms combined with machine learning can identify optimal conditions (e.g., solvent polarity, temperature) for nucleophilic substitution or cyclization steps. This approach, as implemented by ICReDD, integrates experimental data with computational models to refine synthetic protocols .
Q. What strategies exist for analyzing reaction byproducts in triazoloquinoxaline synthesis?
- Methodological Answer : Byproducts like imidazoloquinoxalines (e.g., 1-phenylimidazo[1,2-a]quinoxalin-4-amine) are monitored via LC-MS and GC-MS. High-performance liquid chromatography (HPLC) with UV detection (254 nm) separates impurities, while tandem mass spectrometry (MS/MS) deciphers fragmentation patterns. Side products often arise from competing cyclization pathways, necessitating kinetic studies to suppress undesired routes .
Q. What pharmacological evaluation methods are used for triazoloquinoxaline derivatives?
- Methodological Answer : Derivatives are screened for bioactivity using:
- In vitro assays : Enzyme inhibition (e.g., kinase targets) via fluorescence polarization or radiometric assays.
- In vivo models : Anticonvulsant activity is tested in rodent seizure models (e.g., maximal electroshock), with toxicity assessed through acute dose-response studies .
- Structure-Activity Relationship (SAR) : Modifications at the 2-phenyl or 8-chloro positions are correlated with efficacy, guided by molecular docking simulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
